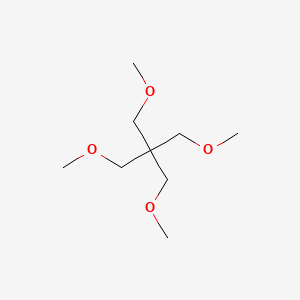

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane

Overview

Description

“1,3-Dimethoxy-2,2-bis(methoxymethyl)propane” is a chemical compound . It is a colorless to pale yellow liquid with a molecular formula of C8H18O3 .

Synthesis Analysis

The synthesis of “1,3-Dimethoxy-2,2-bis(methoxymethyl)propane” often requires specific synthetic routes and conditions . It may involve multiple steps or the use of special catalysts .Molecular Structure Analysis

The molecular structure of “1,3-Dimethoxy-2,2-bis(methoxymethyl)propane” can be represented by the formula C8H18O3 . The average mass of the molecule is 162.227 Da .Chemical Reactions Analysis

The compound has been used in the polymerization of propylene using industrial Ziegler-Natta catalysts . The addition of electron donors has led to improvements in the activity and selectivity of the Ziegler-Natta catalyst system .Physical And Chemical Properties Analysis

“1,3-Dimethoxy-2,2-bis(methoxymethyl)propane” is a colorless to pale yellow liquid . It is insoluble in water at room temperature but soluble in organic solvents such as ethanol and ether .Scientific Research Applications

Polymerization Catalysts

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane has been studied for its role in the polymerization of propylene using industrial Ziegler-Natta catalysts. It has been found to improve the activity and selectivity of these catalyst systems, leading to enhanced properties in polypropylene production (Mirjahanmardi et al., 2016).

Dental Composites

This compound plays a role in the synthesis of multifunctional monomers used in dental composites. Its derivatives have been explored for their lower viscosity and improved thermal curing properties, making them suitable for dental applications (Ghaemy et al., 2007).

Polysiloxane Oligomers

In the field of polyurethane synthesis, derivatives of 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane have been used to prepare waterborne polyurethanes with improved performance. These derivatives include bis(methoxyl hydroxyl)-functionalized polysiloxanes, which have been characterized for their potential in enhancing polyurethane properties (Zhu et al., 2005).

Synthesis of Novel Monomers

It has been utilized in the synthesis of low viscosity dimethacrylate comonomers for novel dental composites. These monomers, when mixed with Bis-GMA, show promising properties such as reduced polymerization shrinkage and improved mechanical strength (Pereira et al., 2002).

Biochemical Studies

Derivatives of 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane have been synthesized and characterized for their biochemical properties. These include studies on binding to calf thymus DNA, antioxidant properties, and antimicrobial activity (Inba et al., 2013).

Synthesis of Branched Structures

This compound has been used in the synthesis of pentaerythrityltetramine scaffolds for solid-phase combinatorial chemistry. It serves as a precursor in the construction of branched structures containing different amino acids or peptides, highlighting its versatility in organic synthesis (Virta et al., 2004).

properties

IUPAC Name |

1,3-dimethoxy-2,2-bis(methoxymethyl)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-10-5-9(6-11-2,7-12-3)8-13-4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXZBSXAFUVONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)(COC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550679 | |

| Record name | 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2209-92-9 | |

| Record name | 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

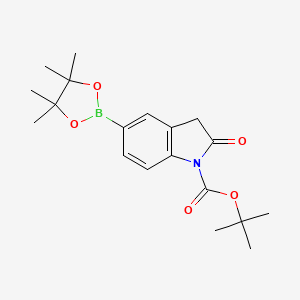

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid](/img/structure/B3060245.png)